molecular formula C23H24BrN3O2S B6522886 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 899914-01-3

2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B6522886
CAS RN: 899914-01-3
M. Wt: 486.4 g/mol
InChI Key: MHFOIUNUGXQBER-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” is a complex organic molecule . It has a molecular formula of C23H23BrClN3O2S . The compound contains a diazaspiro[4.5]deca-1,3-dien-2-yl group, a bromophenyl group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a diazaspiro[4.5]deca-1,3-dien-2-yl group, a bromophenyl group, and a methoxyphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties that could be determined include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antitumor Activity

Sulfonamides have been explored for their anticancer potential. In this context, 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide stands out. Researchers synthesized a series of novel derivatives based on the lead compound HL-X9 . Among these derivatives, 7j demonstrated remarkable potency against cancer cell lines (A549, MDA-MB-231, and HeLa) with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM, respectively. Additionally, it exhibited lower acute toxicity compared to adriamycin .

Carbonic Anhydrase Inhibition

Carbonic anhydrase (CA) isozymes (especially CA IX and CA XII) play a role in tumor formation. Sulfonamides, including those derived from 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide , have been investigated as CA inhibitors. Targeting CA IX and CA XII could offer new avenues for anticancer drug development .

Spirolactone Synthesis

Visible-light-induced intermolecular dearomative cyclization reactions have been explored for synthesizing spirocycle skeletons. The compound’s structure suggests potential for such transformations, leading to the creation of novel spirocycles. Further studies could explore this application .

properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O2S/c1-29-19-11-9-18(10-12-19)25-20(28)15-30-22-21(16-5-7-17(24)8-6-16)26-23(27-22)13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFOIUNUGXQBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

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